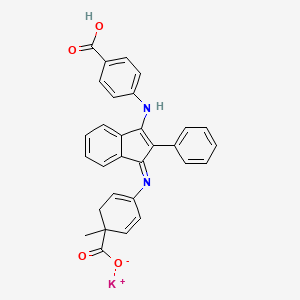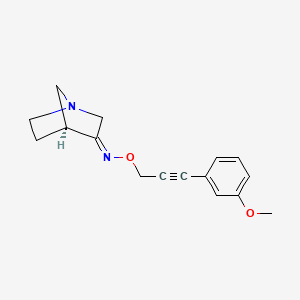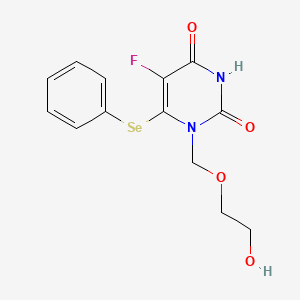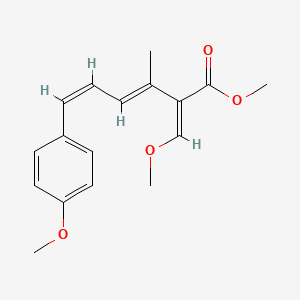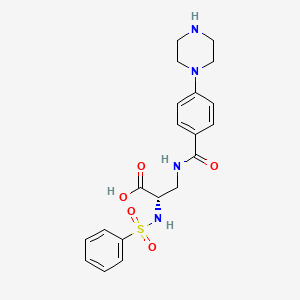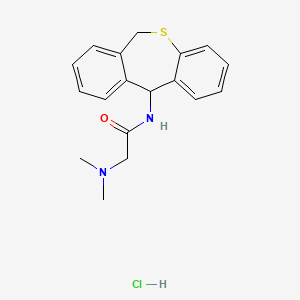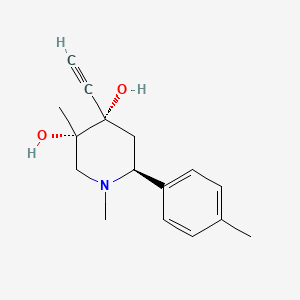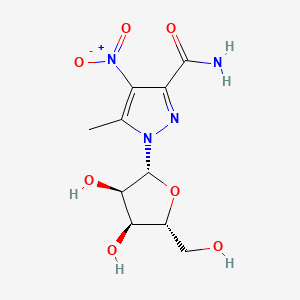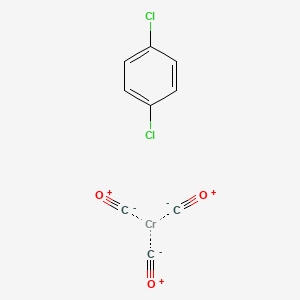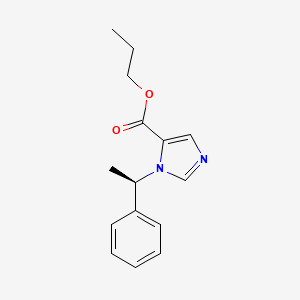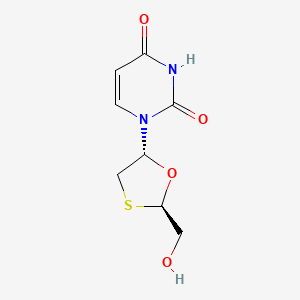
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-Methyl-1,3-Oxathiolane-U is a compound that belongs to the class of 1,3-oxathiolane derivatives. These compounds are known for their unique structural properties, which include a five-membered ring containing both oxygen and sulfur atoms. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-Methyl-1,3-Oxathiolane-U typically involves the cyclization of appropriate precursors. One common method is the reaction of oxiranes with thiols under basic conditions. For example, the reaction of 2-methyloxirane with a thiol in the presence of a base such as sodium methoxide can yield the desired oxathiolane derivative .
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For instance, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of strained heterocyclic compounds with heterocumulenes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-Methyl-1,3-Oxathiolane-U can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom, converting it back to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxathiolane ring .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-Methyl-1,3-Oxathiolane-U has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: Some oxathiolane derivatives have shown antiviral activity, making them candidates for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Hydroxy-Methyl-1,3-Oxathiolane-U involves its interaction with biological targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular pathways involved often include inhibition of enzymes or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: Similar structure but contains two oxygen atoms instead of one oxygen and one sulfur.
1,3-Dithiolane: Contains two sulfur atoms instead of one oxygen and one sulfur.
Lamivudine: A nucleoside analogue with a similar oxathiolane ring structure used as an antiviral drug.
Uniqueness
2-Hydroxy-Methyl-1,3-Oxathiolane-U is unique due to its specific combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in various fields of research and application .
Eigenschaften
CAS-Nummer |
145986-08-9 |
|---|---|
Molekularformel |
C8H10N2O4S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
BNVOMPQTQUUYHU-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


